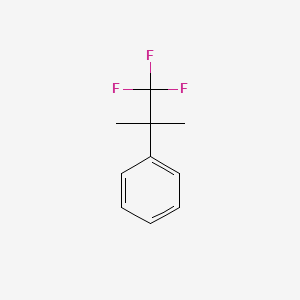
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the reactivity and stability of the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene typically involves the introduction of the trifluoromethyl group to a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with a trifluoromethyl-containing alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl-substituted benzoic acids.
Reduction: Reduction reactions can lead to the formation of trifluoromethyl-substituted cyclohexanes.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Trifluoromethylbenzoic acid.
Reduction: Trifluoromethylcyclohexane.
Substitution: Trifluoromethyl-substituted halobenzenes.
Wissenschaftliche Forschungsanwendungen
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drugs.
Medicine: Investigated for its potential use in the design of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds show efficacy.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which (2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene exerts its effects is largely influenced by the trifluoromethyl group. This group increases the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The trifluoromethyl group also enhances the lipophilicity of the compound, which can improve its ability to cross biological membranes and interact with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylbenzene: Similar in structure but lacks the additional methyl groups.
Trifluoromethylphenol: Contains a hydroxyl group instead of the dimethyl group.
Trifluoromethylbenzoic acid: Contains a carboxyl group instead of the dimethyl group.
Uniqueness
(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-benzene is unique due to the presence of both the trifluoromethyl group and the dimethyl group, which together influence its chemical reactivity and physical properties. This combination makes it particularly useful in applications where both electron-withdrawing and steric effects are desired.
Eigenschaften
Molekularformel |
C10H11F3 |
|---|---|
Molekulargewicht |
188.19 g/mol |
IUPAC-Name |
(1,1,1-trifluoro-2-methylpropan-2-yl)benzene |
InChI |
InChI=1S/C10H11F3/c1-9(2,10(11,12)13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
IYRICGSWUCMDOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)
![(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13906064.png)






![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-4-amine](/img/structure/B13906100.png)
![1,3-dimethyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;dihydrochloride](/img/structure/B13906105.png)


